![molecular formula C15H17NO B1451566 3-[(1-萘氧基)甲基]吡咯烷 CAS No. 858934-75-5](/img/structure/B1451566.png)
3-[(1-萘氧基)甲基]吡咯烷
描述
“3-[(1-Naphthyloxy)methyl]pyrrolidine” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol. It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “3-[(1-Naphthyloxy)methyl]pyrrolidine” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, attached to a naphthyl group through an oxygen and a methyl group.
科学研究应用
有机催化活性
已经证明3-[(1-萘氧基)甲基]吡咯烷衍生物具有显著的有机催化活性。例如,一种衍生物,即3-(吡咯烷-2-基甲基氨基)萘-2-醇,据报道能有效催化不对称Michael加成反应,产率高且对映选择性优异。这类衍生物因其与反应物(如β-硝基苯乙烯)形成氢键的潜力而备受关注,这是它们催化机制的关键方面。这些化合物的核磁共振(NMR)赋值为其结构和功能提供了宝贵的见解,为进一步研究它们的催化机制和在有机合成中的潜在应用奠定了基础(Cui Yan-fang, 2008)。
复杂分子的合成
3-[(1-萘氧基)甲基]吡咯烷实体在复杂分子结构的合成中起着重要作用。例如,这些化合物在与席夫碱形成钴(III)配合物的过程中发挥作用,这些配合物由于其光谱、结构和氧化还原性质而备受关注。这些配合物中五齿席夫碱与辅助配体之间的空间位阻影响了它们的光谱和电化学性质,展示了该化合物在形成功能多样且结构复杂实体中的作用(M. Amirnasr, F. Fadaee, & K. Mereiter, 2011)。
不对称反应中的催化作用
另一种衍生物,(S)-2-((萘-2-磺酰基)甲基)吡咯烷,在环己酮和硝基烯烃的不对称Michael反应中表现出高催化活性,产率高且对映选择性好。在这些反应中使用水作为介质,无需任何添加剂,突显了这些化合物在绿色化学和可持续过程中的潜力(S. Syu, Tzu-Ting Kao, & Wenwei Lin, 2010)。
治疗应用
这些化合物在治疗领域也显示出潜力。例如,1-((2-羟基萘基)(苯基)(甲基))吡咯烷-2-酮等衍生物已经被评估其对癌细胞系的细胞毒性,表现出显著的抑制活性。此外,这些化合物与关键酶(如凋亡调节的磷脂酰肌醇-3激酶(PI3K))的活性位点的结合进一步阐明了它们作为治疗剂的潜力(V. P. Muralidharan, M. Alagumuthu, & Sathiyanarayanan Kulathu Iyer, 2017)。
未来方向
The future directions for research on “3-[(1-Naphthyloxy)methyl]pyrrolidine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in medicine and pharmacology. Given the biological activities of pyrrolidine alkaloids, “3-[(1-Naphthyloxy)methyl]pyrrolidine” could be a promising compound for future research .
属性
IUPAC Name |
3-(naphthalen-1-yloxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-6-14-13(4-1)5-3-7-15(14)17-11-12-8-9-16-10-12/h1-7,12,16H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRHWSRRITDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663067 | |
| Record name | 3-{[(Naphthalen-1-yl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Naphthyloxy)methyl]pyrrolidine | |
CAS RN |
858934-75-5 | |
| Record name | 3-{[(Naphthalen-1-yl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


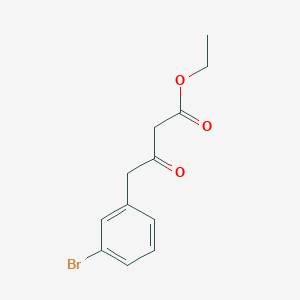
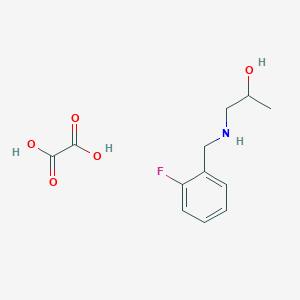
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)
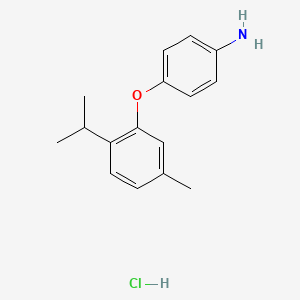
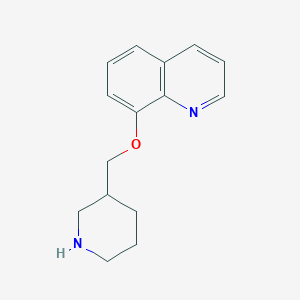
![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)
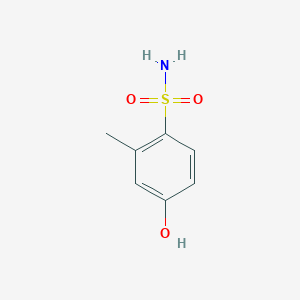
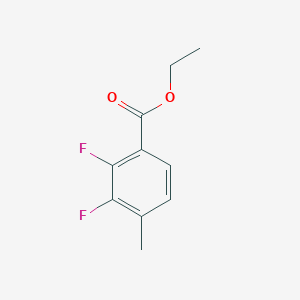
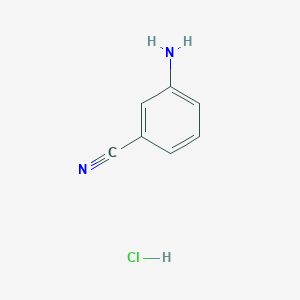

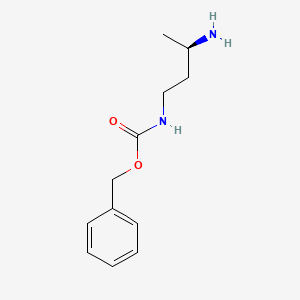
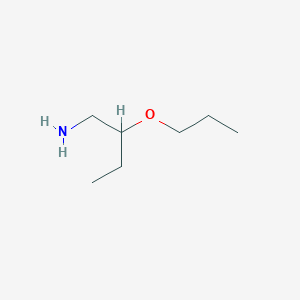
![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)
![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)